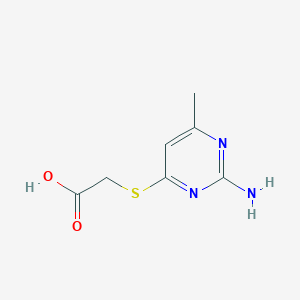

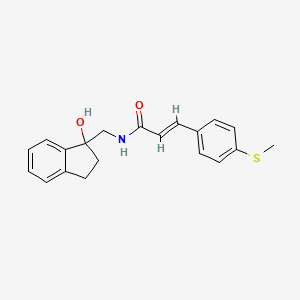

![molecular formula C15H15N3O5S B2853487 Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-85-7](/img/structure/B2853487.png)

Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . The empirical formula of a similar compound is C11H10N2O2S, and its molecular weight is 234.27 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another example is the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane by the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry of a similar compound, 1- ( (benzo [ d ] [1,3]dioxol-5-yl)methyl)-2- ( (benzo [ d ] [1,3]dioxol-6-yl)methyl)diselane, have also been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the thermal decomposition behavior of a similar compound was studied by thermogravimetric analysis .Scientific Research Applications

Anticancer Agent Development

The benzo[d][1,3]dioxol moiety is a common feature in molecules with anticancer properties. Compounds with this structure have been synthesized and evaluated for their activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The compound could serve as a template for designing new anticancer agents, particularly by exploring its interaction with tubulin and its effect on microtubule assembly, which is a well-known target for anticancer drugs .

Structure-Activity Relationship (SAR) Studies

The detailed structure–activity relationship (SAR) studies of compounds containing the benzo[d][1,3]dioxol moiety can lead to the identification of more active analogs. By modifying different parts of the molecule and observing the changes in biological activity, researchers can develop a comprehensive understanding of the SAR of indole anticancer molecules .

Cell Cycle Arrest and Apoptosis Induction

Some derivatives of benzo[d][1,3]dioxol have shown the ability to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This suggests that Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate could be studied for its potential to trigger these cellular processes, which are crucial for controlling cancer cell proliferation .

Selectivity for Cancer Cells

The selectivity of anticancer agents is crucial for minimizing side effects. Compounds with the benzo[d][1,3]dioxol structure have exhibited good selectivity between cancer cells and normal cells, indicating that this compound could be optimized for targeted cancer therapy .

Bioisosteric Substitution Studies

The compound’s structure allows for bioisosteric substitution, where one functional group is replaced with another that has similar physical or chemical properties. This can lead to the discovery of new drug candidates with improved properties, such as increased potency or reduced toxicity .

Antitumor Activity Against Specific Cancer Cell Lines

The compound has potential applications in the development of treatments for specific types of cancer. For instance, N-aryl derivatives of benzo[d][1,3]dioxol have been synthesized and evaluated for their antitumor activities against HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines, showing potent growth inhibition properties .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to target various cancer cell lines .

Mode of Action

Similar compounds have been found to interact with their targets, causing changes such as cell cycle arrest and induction of apoptosis .

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S/c1-2-21-15(20)18-14-17-10(7-24-14)6-13(19)16-9-3-4-11-12(5-9)23-8-22-11/h3-5,7H,2,6,8H2,1H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACODOWVDTWEJOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2853412.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2853418.png)

![Ethyl oxo[(1-phenylethyl)amino]acetate](/img/structure/B2853419.png)